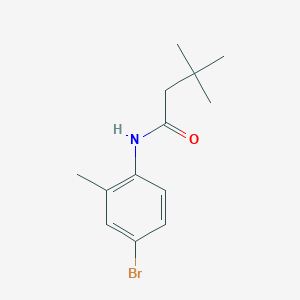

N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide

Übersicht

Beschreibung

N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide, also known as BRD0705, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target bromodomain-containing proteins, which are involved in the regulation of gene expression.

Wirkmechanismus

N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. Histones are proteins that package DNA into chromatin, and acetylation of lysine residues on histones is a key step in the regulation of gene expression. By inhibiting the activity of bromodomain-containing proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may prevent the recognition of acetylated lysine residues on histones, leading to the modulation of gene expression.

Biochemical and Physiological Effects

N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a potent inhibitory effect on bromodomain-containing proteins, leading to the modulation of gene expression. This compound has been studied in various cell lines and animal models, where it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. However, further studies are needed to determine the exact biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its potency and specificity for bromodomain-containing proteins. This compound has been shown to have a high affinity for these proteins, making it a useful tool for studying the role of bromodomain-containing proteins in disease progression. However, one of the limitations of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its solubility, which may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of interest is the identification of specific bromodomain-containing proteins that are involved in disease progression, which may lead to the development of targeted therapies. Additionally, the use of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in combination with other drugs may enhance its therapeutic potential in various diseases. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in humans.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may modulate the expression of genes that are involved in disease progression.

Eigenschaften

Molekularformel |

C13H18BrNO |

|---|---|

Molekulargewicht |

284.19 g/mol |

IUPAC-Name |

N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C13H18BrNO/c1-9-7-10(14)5-6-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |

InChI-Schlüssel |

HEAKIAPDPPTEFZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)

![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)

![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)

![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)

![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)

![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)

![1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B297046.png)

amino]acetamide](/img/structure/B297047.png)

amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297048.png)

amino]acetamide](/img/structure/B297050.png)

amino]acetamide](/img/structure/B297051.png)

amino]acetamide](/img/structure/B297052.png)